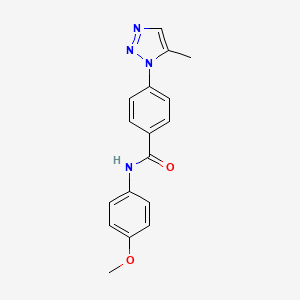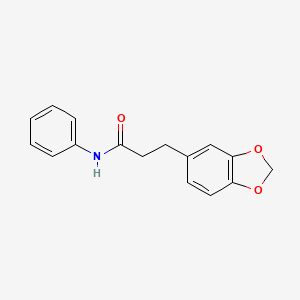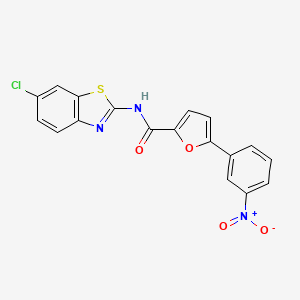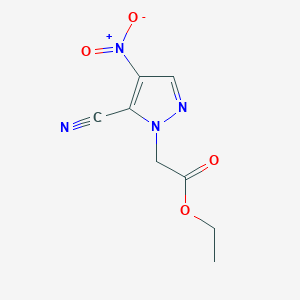
N-(4-methoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of structurally similar compounds involves complex reactions including the use of X-ray diffraction and DFT calculations for structural analysis. One method detailed the synthesis of a novel compound through reactions involving X-ray diffraction and quantum chemical computation to analyze its structure. This process underscores the intricate methods employed in synthesizing compounds within this chemical family (Demir et al., 2015).
Molecular Structure Analysis
Molecular structure analysis often utilizes X-ray diffraction and DFT calculations. For example, a study on a similar compound reported the molecular geometry and vibrational frequencies, highlighting the precision of structural determinations in this field of research (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions for these compounds can be complex, involving multiple steps and conditions for synthesis. One study discussed the synthesis and chemical reactions of a compound, demonstrating the chemical reactivity and potential for further modification (Ikemoto et al., 2005).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are critical for understanding the behavior of these compounds. Studies employing X-ray diffraction provide insights into the crystalline structure and physical characteristics of the molecules (Demir et al., 2015).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental aspects of these compounds. Investigations into the molecular electrostatic potential and antioxidant properties offer a glimpse into the chemical behavior and potential applications of these molecules (Demir et al., 2015).
Scientific Research Applications
Antimicrobial Activities
Research into triazole derivatives, including structures related to N-(4-methoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, has shown that some of these compounds exhibit significant antimicrobial activities. These compounds have been synthesized and tested against various microorganisms, demonstrating their potential as antimicrobial agents. The specific activities depend on the exact structure of the derivative, indicating a nuanced relationship between chemical structure and biological activity (Bektaş et al., 2010).
Antioxidant Properties
Another study focused on the structural analysis and antioxidant properties of a related compound, highlighting the importance of molecular structure in determining its antioxidant capacity. The research utilized X-ray diffraction and DFT calculations to understand the molecule's geometry and its implications for antioxidant activity. Such studies underscore the chemical's potential in applications requiring antioxidant properties (Demir et al., 2015).
Photophysical Properties
The investigation into novel classes of fluorophores, including triazole derivatives, has revealed their potential for emitting blue light, which is valuable for applications in optical materials and sensors. These compounds' absorption, emission, and quantum yield in various solvents were studied, offering insights into their suitability for photophysical applications (Padalkar et al., 2015).
Anti-Inflammatory and Analgesic Agents
Further research has explored the synthesis of benzodifuranyl and other derivatives for their anti-inflammatory and analgesic properties. These studies are part of ongoing efforts to identify new therapeutic agents for treating inflammation and pain, demonstrating the broad applicability of these chemical structures in medicinal chemistry (Abu‐Hashem et al., 2020).
Corrosion Inhibition
Benzimidazole derivatives, closely related in structure to the subject chemical, have been synthesized and evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is crucial for industries where metal corrosion poses significant challenges, highlighting the compound's potential utility in materials science (Yadav et al., 2013).
properties
IUPAC Name |
N-(4-methoxyphenyl)-4-(5-methyltriazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-11-18-20-21(12)15-7-3-13(4-8-15)17(22)19-14-5-9-16(23-2)10-6-14/h3-11H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMGHYSYIDMHOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4631643.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4631668.png)
![2-(2,4-dichlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide](/img/structure/B4631673.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4631680.png)
![3-{[(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4631687.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-cyano-2-thienyl)acetamide](/img/structure/B4631691.png)
![6,8-dimethyl-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(3-pyridinyl)quinoline](/img/structure/B4631693.png)

![5-(difluoromethyl)-4-({4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4631707.png)

![2-chloro-4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B4631718.png)